3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-16(24)17-7-12-6-13(8-17)10-18(9-12,11-17)22-20-15(19-21-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJXUUWVZPYPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile-Azide Cycloaddition
The [2+3] cycloaddition between nitriles and sodium azide is a classical method for tetrazole synthesis. For 3-(5-phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid, this approach requires:
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Adamantane Nitrile Precursor : 3-Cyano-1-adamantanecarboxylic acid is reacted with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100–120°C for 12–24 hours.
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Regioselectivity Control : The reaction favors 5-substituted tetrazoles, but the bulky adamantane group may shift selectivity. Catalytic zinc bromide or microwave irradiation has been reported to enhance 2-yl isomer formation in similar systems.
Example Procedure
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Reactants : 3-Cyano-1-adamantanecarboxylic acid (1.0 eq), NaN₃ (3.0 eq), NH₄Cl (1.5 eq)
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Solvent : DMF
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Conditions : 110°C, 18 h, N₂ atmosphere
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Workup : Acidification to pH 2–3, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)
Multi-Step Coupling Strategies
Suzuki-Miyaura Cross-Coupling
A modular approach involves synthesizing 2-(tetrazol-2-yl)adamantane-1-carboxylic acid and subsequent phenyl group introduction:
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Tetrazole Intermediate : 3-(Tetrazol-2-yl)-1-adamantanecarboxylic acid is prepared via cycloaddition.
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Phenylation : Palladium-catalyzed coupling with phenylboronic acid under Miyaura conditions.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 55–60% |
Challenges include catalyst deactivation by the carboxylic acid group, necessitating protective strategies such as esterification.
Ester Hydrolysis Routes
Ethyl Ester Intermediate
A patent-derived method (CN104177296A) for analogous imidazole derivatives suggests adapting ester hydrolysis for tetrazoles:
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Ester Synthesis : React this compound ethyl ester with α-chlorooxaloacetate diethyl ester.
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Hydrolysis : Treat with NaOH (2.0 M) in ethanol/water (3:1) at 60°C for 6 h.
Key Observations
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Ester Purity : ≥95% purity before hydrolysis improves final product yield.
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Byproducts : Minimal (<3%) decarboxylation observed at pH >12.
Latent Active Ester Methodologies
Recent advances in tetrazole chemistry (ACS Org. Lett. 2022) demonstrate the use of N-2,4-dinitrophenyltetrazoles as self-activating intermediates:
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Activation : Heat this compound N-dinitrophenyl derivative in toluene at 110°C for 2 h to form an HOBt-type active ester.
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In Situ Hydrolysis : Add H₂O (1.5 eq) and stir at 25°C for 1 h to yield the carboxylic acid.
Advantages
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Avoids traditional coupling agents (e.g., DCC, EDCI).
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High functional group tolerance: No epimerization observed at adamantane chiral centers.
Crystallization and Purification
Single-crystal X-ray diffraction of related compounds (e.g., trzadcH) reveals that O–H···N hydrogen bonding directs 1D chain formation, influencing crystallization behavior. For the target compound:
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Solvent System : Ethanol/water (7:3) at 4°C yields prismatic crystals.
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Hydrogen Bonding : Carboxylic acid O–H···N(tetrazole) interactions (O···N distance: 2.68 Å) stabilize the lattice.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Cycloaddition | 62–68 | 90–95 | One-pot synthesis | Requires high-temperature DMF |
| Suzuki Coupling | 55–60 | 85–90 | Modular phenyl introduction | Catalyst sensitivity |
| Ester Hydrolysis | 75–80 | 92–97 | Scalable | Multi-step protection needed |
| Latent Active Ester | 82–88 | 95–98 | Mild conditions, no coupling agents | Specialized starting material |
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole ring and adamantane moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce substituted tetrazole or adamantane derivatives .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
- Melting Point : Approximately 204°C
- Physical State : Solid
The compound features a unique adamantane core, which is known for its stability and ability to enhance the bioavailability of drugs.
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with tetrazole groups can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of the phenyl group enhances these properties, making 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid a candidate for further investigation in antimicrobial drug development.
Anti-inflammatory Properties
Tetrazole-containing compounds have been evaluated for their anti-inflammatory effects. In one study, a series of tetrazole derivatives were synthesized and tested for their ability to reduce inflammation in animal models . The results indicated that these compounds could potentially serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering similar efficacy with potentially fewer side effects.
Analgesic Effects
The analgesic properties of adamantane derivatives have been explored extensively. A study highlighted the analgesic activity of a related adamantane compound that inhibited glutamate release via the P2X7 receptor pathway . This suggests that this compound may also possess similar analgesic mechanisms worth investigating.
Neurological Applications
Tetrazole derivatives are being studied for their neuroprotective effects. The structural similarities between tetrazoles and carboxylic acids allow them to interact with various neurotransmitter systems . This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available adamantane derivatives. One common method includes:
- Formation of the Tetrazole Ring : The initial step involves the reaction of an appropriate hydrazine derivative with an azide compound to form the tetrazole.
- Carboxylation : The tetrazole is then coupled with an adamantane derivative under acidic conditions to introduce the carboxylic acid functional group.
This synthetic route allows for modifications at various stages to optimize yield and purity .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of tetrazole derivatives, including this compound, and evaluated their antimicrobial activities against clinical isolates of Escherichia coli and Klebsiella pneumoniae. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Screening
A comparative study assessed the anti-inflammatory effects of various tetrazole derivatives in a carrageenan-induced paw edema model. Among the tested compounds, those containing the phenyl-tetrazole moiety demonstrated significant reductions in edema size compared to controls, suggesting promising therapeutic applications for inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and adamantane moiety may contribute to its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other biochemical pathways .
Comparison with Similar Compounds
Structural Analogues with Azole Substituents
Tetrazole Derivatives
- 3-(5-Methyl-2H-tetrazol-2-yl)-adamantane-1-carboxylic acid (CAS: Unspecified; Mol. Formula: C₁₃H₁₈N₄O₂, MW: 262.31):
- 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid (tzadcH):
Triazole Derivatives
- 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH):
- 3-(3-Chloro-1H-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (CAS: 400869-55-8): Key Difference: Chloro substituent on triazole.
Bromo-Nitro-Triazole Derivative
- (1r,3s,5R,7S)-3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS: 445228-82-0):
Pharmacologically Active Analogues
- ABC294640 (3-(4-Chlorophenyl)-adamantane-1-carboxylic acid (pyridin-4-ylmethyl)amide):
- 5-(Adamantan-1-yl)-4-R-1,2,4-triazole-3-thiones :
Key Findings from Research
- Tetrazole vs. Triazole : Tetrazole derivatives generally exhibit higher acidity and better metal-coordination capacity, making them preferable in catalyst design .
- Substituent Effects : Phenyl groups enhance lipophilicity (logP ~3.5 estimated) compared to methyl or chloro substituents, impacting bioavailability .
- Synthetic Scalability : The target compound’s synthesis is optimized for industrial-scale production (Aromsyn), whereas bromo-nitro-triazole derivatives require multi-step protocols with lower yields (~76%) .
Biological Activity
3-(5-Phenyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound incorporates a tetrazole moiety, which is recognized for its ability to act as a bioisostere for carboxylic acids, enhancing pharmacological properties such as bioavailability and potency against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an adamantane core, which is known for its unique three-dimensional arrangement that contributes to the compound's stability and interaction with biological targets.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of derivatives of adamantane, including this compound. In vitro tests against various bacterial strains have shown promising results. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 62.5 - 1000 | S. epidermidis, C. albicans |
These findings suggest that the incorporation of the tetrazole ring enhances the antimicrobial properties of the adamantane scaffold .
Antimalarial Activity
The tetrazole moiety has been explored as a bioisostere for carboxylic acids in antimalarial drug development. Research indicates that compounds with tetrazole groups exhibit improved efficacy against Plasmodium falciparum by targeting specific enzymatic pathways within the parasite. The mechanism involves uncompetitive inhibition of glutathione reductase, a crucial enzyme in the parasite's oxidative stress response .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an uncompetitive inhibitor of key enzymes involved in metabolic pathways.
- Bioisosteric Replacement : The tetrazole group replaces carboxylic acid functionalities, maintaining acidity while enhancing lipophilicity and membrane permeability .
Case Studies
Several case studies highlight the effectiveness of this compound in different biological contexts:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains.
- Antimalarial Efficacy : In a series of experiments, compounds similar to this compound were tested in vivo against malaria-infected mice, showing reduced parasitemia levels and improved survival rates compared to control groups .
Q & A
Q. Methodological Answer :
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Tetrazole Substitution : Replacing the phenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility. For example:
Substituent MIC (B. subtilis) Solubility (H₂O) Phenyl 32 µg/mL <0.1 mg/mL 3-Nitro 16 µg/mL <0.05 mg/mL -
Adamantane Rigidity : The adamantane core’s stability improves metabolic resistance but may limit membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinity shifts with substitutions .
Basic: What spectroscopic techniques validate the compound’s purity and structure?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm adamantane cage integrity (δ 1.5–2.5 ppm for bridgehead protons) and tetrazole-phenyl coupling (aromatic protons at δ 7.2–7.8 ppm) .
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (C=N stretch ~1670 cm⁻¹) .
- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to assess purity (>95%) and detect [M+H]+ ions (m/z 337.4) .
Advanced: How to resolve discrepancies in experimental vs. predicted CCS (Collision Cross Section) values?
Methodological Answer :
Discrepancies arise from conformational flexibility or solvent effects. To address:
Ion Mobility Spectrometry (IMS) : Compare experimental CCS with computational predictions (e.g., MOBCAL) under matching drift gas conditions (N₂ or He) .
Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to mimic gas-phase conformations.
Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to model rotational barriers in the adamantane-tetrazole linkage .
Basic: What safety protocols are critical during handling?
Q. Methodological Answer :
- PPE : Wear P95 respirators (NIOSH/CEN-certified), nitrile gloves, and chemical-resistant lab coats to avoid inhalation/skin contact .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to control aerosolized particles .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in sealed containers .
Advanced: How to interpret conflicting cytotoxicity data across cell lines?
Methodological Answer :
Contradictions often stem from cell-specific uptake or metabolic activation.
Uptake Studies : Quantify intracellular concentrations via LC-MS in HeLa vs. HEK293 cells.
Metabolite Profiling : Use HR-MS to identify reactive intermediates (e.g., epoxides) that induce apoptosis in sensitive lines .
Pathway Analysis : Apply RNA-seq to compare p53/MAPK pathway activation in divergent models .
Basic: What are the compound’s solubility profiles and formulation strategies?
Q. Methodological Answer :
- Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (50 mg/mL).
- Formulation : Use β-cyclodextrin inclusion complexes (1:1 molar ratio) to enhance aqueous solubility 10-fold .
- Nanoencapsulation : PEG-PLGA nanoparticles (100–150 nm diameter) improve bioavailability in vivo .
Advanced: How to design SAR studies targeting viral protease inhibition?
Q. Methodological Answer :
Docking Screens : Target SARS-CoV-2 Mpro (PDB: 6LU7) using Glide SP precision to prioritize analogs with stronger H-bonds to His41 .
Enzymatic Assays : Measure IC₅₀ via FRET substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
Resistance Profiling : Serial passage experiments identify mutations (e.g., Mpro T21I) that reduce efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
